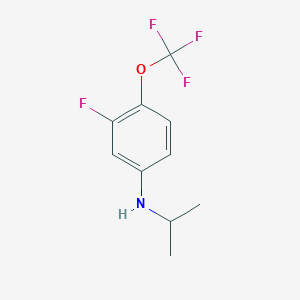
2-Aminoethyl Trimethylammonium Bromide, Trifluoroacetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminoethyl Trimethylammonium Bromide, Trifluoroacetic Acid is a compound with the molecular formula C7H16BrF3N2O2 and a molecular weight of 297.11 g/mol . This compound is primarily used in proteomics research and is known for its solubility in methanol and water . It is stored at -20°C to maintain its stability .
Preparation Methods
The synthesis of 2-Aminoethyl Trimethylammonium Bromide, Trifluoroacetic Acid typically involves the reaction of 2-aminoethanol with trimethylamine, followed by the addition of hydrobromic acid and trifluoroacetic acid. The reaction conditions often include:
Temperature: Controlled to prevent decomposition.
Solvent: Methanol or water to dissolve the reactants.
Catalyst: Not typically required for this synthesis.
Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity and stability .
Chemical Reactions Analysis
2-Aminoethyl Trimethylammonium Bromide, Trifluoroacetic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, especially under acidic or basic conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Aminoethyl Trimethylammonium Bromide, Trifluoroacetic Acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in proteomics research to study protein structures and functions.
Medicine: Investigated for its potential therapeutic effects and interactions with biological molecules.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Aminoethyl Trimethylammonium Bromide, Trifluoroacetic Acid involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules, affecting their structure and function. The pathways involved may include:
Protein Binding: Alters protein conformation and activity.
Enzyme Inhibition: Inhibits specific enzymes by binding to their active sites.
Signal Transduction: Modulates cellular signaling pathways by interacting with receptors and other signaling molecules.
Comparison with Similar Compounds
2-Aminoethyl Trimethylammonium Bromide, Trifluoroacetic Acid can be compared with other similar compounds, such as:
Choline Chloride: Similar structure but different functional groups.
Betaine: Contains a trimethylammonium group but lacks the aminoethyl moiety.
Trimethylamine N-oxide: Similar trimethylammonium group but different overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C7H16BrF3N2O2 |
|---|---|
Molecular Weight |
297.11 g/mol |
IUPAC Name |
2-aminoethyl(trimethyl)azanium;2,2,2-trifluoroacetic acid;bromide |
InChI |
InChI=1S/C5H15N2.C2HF3O2.BrH/c1-7(2,3)5-4-6;3-2(4,5)1(6)7;/h4-6H2,1-3H3;(H,6,7);1H/q+1;;/p-1 |
InChI Key |
UMAQCJCHRFPXHT-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCN.C(=O)(C(F)(F)F)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


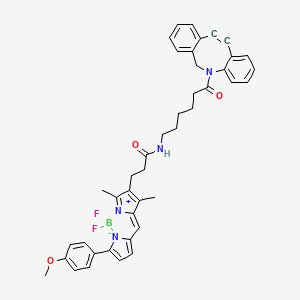


amine](/img/structure/B13721518.png)

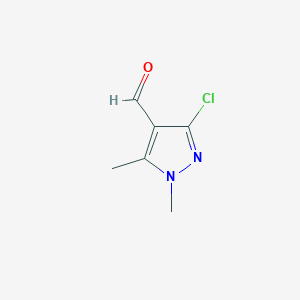


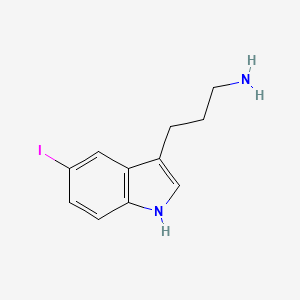
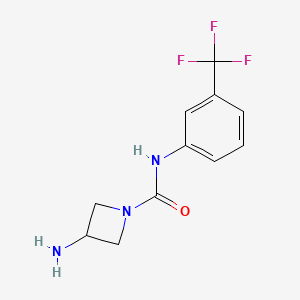
![N-Ethyl-3,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13721568.png)
![({2-[2-(2-Aminoethoxy)-ethoxy]-ethyl}-carboxymethylamino)-acetic acid](/img/structure/B13721572.png)

